ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
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Overview
Description
Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a benzo[b][1,4]thiazine core structure. This compound is notable for its unique combination of functional groups, including a cyano group, a fluoro substituent, and an ester linkage. These features make it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b][1,4]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and fluoro positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide for nucleophilic substitution, and electrophilic fluorinating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the fluoro substituent.
Methyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Contains a methyl ester instead of an ethyl ester.
3-(2-Cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoic acid: The ester group is replaced with a carboxylic acid.
Uniqueness
The presence of both cyano and fluoro groups in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
ethyl 3-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-4-3-5-14(8-12)21-11-15(10-20)26(23,24)17-7-6-13(19)9-16(17)21/h3-9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVODXWKNAMSXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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